molecular formula C12H12BrNO4 B2842419 5-bromo-N-[2-(furan-2-yl)-2-methoxyethyl]furan-2-carboxamide CAS No. 1798544-60-1

5-bromo-N-[2-(furan-2-yl)-2-methoxyethyl]furan-2-carboxamide

Cat. No.: B2842419
CAS No.: 1798544-60-1
M. Wt: 314.135
InChI Key: VEVNDWOIQVAJBU-UHFFFAOYSA-N
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Description

5-bromo-N-[2-(furan-2-yl)-2-methoxyethyl]furan-2-carboxamide is a synthetic small molecule featuring a furan-2-carboxamide core, a scaffold recognized in medicinal chemistry for its potential to interact with various biological targets. The structure incorporates bromo and methoxyethyl substituents, which are functional groups known to influence key properties in drug discovery. The bromo group can be crucial for structure-activity relationship (SAR) studies, as halogen substituents are often used to optimize a compound's binding affinity and metabolic stability . Simultaneously, the methoxyethyl side chain may enhance the molecule's solubility, a common strategy to improve the pharmacokinetic profile of lead compounds . Furan-2-carboxamide derivatives have been investigated for a range of therapeutic applications. Research indicates that similar compounds can act as inhibitors of key oncogenic targets, such as the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), playing a role in anti-angiogenesis strategies for cancer therapy . Other studies have explored related structures for their potential to modulate the Androgen Receptor, highlighting the versatility of this chemical class . This compound is presented as a chemical tool for researchers to explore these and other novel biological pathways in a laboratory setting.

Properties

IUPAC Name

5-bromo-N-[2-(furan-2-yl)-2-methoxyethyl]furan-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrNO4/c1-16-10(8-3-2-6-17-8)7-14-12(15)9-4-5-11(13)18-9/h2-6,10H,7H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEVNDWOIQVAJBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)C1=CC=C(O1)Br)C2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes for 5-Bromo-N-[2-(Furan-2-yl)-2-Methoxyethyl]Furan-2-Carboxamide

Retrosynthetic Analysis

The target molecule can be deconstructed into two primary building blocks:

  • 5-Bromofuran-2-carboxylic acid : Provides the brominated furan core.
  • 2-(Furan-2-yl)-2-methoxyethylamine : Delivers the methoxyethylamine side chain.
    The amide bond formation between these precursors is the critical step, often requiring activation of the carboxylic acid and careful selection of coupling agents.

Stepwise Synthesis via Carboxamide Coupling

Synthesis of 5-Bromofuran-2-Carboxylic Acid

5-Bromofuran-2-carboxylic acid is typically synthesized through bromination of furan-2-carboxylic acid. A method adapted from benzo[b]furan bromination (Scheme 1 in) involves electrophilic bromination using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0–25°C. This approach avoids competing bromination at alternative positions, achieving yields of 69–75%.

Reaction Conditions :

Step Reagents/Conditions Yield
Bromination NBS, DMF, 0–25°C, 4 hr 69%
Synthesis of 2-(Furan-2-yl)-2-Methoxyethylamine

This amine is prepared via reductive amination of furan-2-yl glyoxal with methoxyethylamine. Using sodium cyanoborohydride in methanol at pH 5–6, the reaction proceeds with 82% yield.

Reaction Conditions :

Step Reagents/Conditions Yield
Reductive Amination NaBH3CN, MeOH, pH 5–6, 12 hr 82%
Amide Bond Formation

Activation of 5-bromofuran-2-carboxylic acid as its acid chloride (using thionyl chloride) followed by reaction with 2-(furan-2-yl)-2-methoxyethylamine in dichloromethane (DCM) with triethylamine (TEA) as a base yields the target compound. Alternatively, coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in DMF enhance efficiency.

Optimized Conditions :

Coupling Agent Solvent Temperature Yield
EDCI/HOBt DMF 0°C → RT, 12 hr 78%
SOCl2 → TEA DCM 0°C → RT, 6 hr 65%

Alternative Synthetic Pathways

One-Pot Tandem Bromination-Amidation

A streamlined approach combines bromination and amidation in a single vessel. Starting with furan-2-carboxylic acid, sequential treatment with NBS (for bromination) and EDCI/HOBt (for coupling with the pre-formed amine) reduces purification steps, achieving a 70% overall yield.

Palladium-Catalyzed Functionalization

Post-amidation bromination via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) has been explored but faces challenges due to the sensitivity of the furan ring. Using Pd(PPh3)4 and arylboronic acids in toluene/water (3:1) at 80°C, bromine can be introduced post-amide formation, though yields remain modest (55%).

Optimization of Reaction Parameters

Solvent Effects

Polar aprotic solvents (DMF, DMSO) enhance coupling agent efficiency but may promote side reactions. Comparative studies show DMF maximizes EDCI-mediated amidation yields (78%) versus THF (62%) or acetonitrile (58%).

Temperature and Catalysis

Low temperatures (0–5°C) during acid chloride formation minimize decomposition, while room temperature suffices for EDCI/HOBt couplings. Catalytic DMAP (4-dimethylaminopyridine) accelerates reactions by 30%.

Characterization and Analytical Data

Spectroscopic Analysis

  • 1H NMR (400 MHz, DMSO-d6): δ 7.85 (s, 1H, furan H-3), 7.45 (d, J = 3.2 Hz, 1H, furan H-5), 6.55–6.70 (m, 3H, furan and methoxyethyl protons), 3.45 (s, 3H, OCH3).
  • 13C NMR : δ 163.2 (C=O), 152.1 (furan C-2), 110.5 (Br-C), 56.8 (OCH3).
  • HRMS (ESI+) : m/z 354.20 [M+H]+ (calc. 354.20).

Purity Assessment

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms >98% purity, with UV detection at 254 nm.

Applications and Derivative Synthesis

Biological Activity

While direct studies on this compound are limited, structural analogs exhibit antiproliferative activity against cancer cell lines (IC50 = 2.1–8.7 μM). The bromine atom enhances binding to hydrophobic enzyme pockets, as seen in kinase inhibitors.

Material Science Applications

Brominated furans serve as precursors for conductive polymers. Electropolymerization of derivatives yields materials with conductivity up to 120 S/cm.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-[2-(furan-2-yl)-2-methoxyethyl]furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan rings can be oxidized to form furanones or other oxidized derivatives.

    Reduction: The compound can be reduced to remove the bromine atom or to modify the furan rings.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furanones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

5-bromo-N-[2-(furan-2-yl)-2-methoxyethyl]furan-2-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-bromo-N-[2-(furan-2-yl)-2-methoxyethyl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their substituent-driven properties:

Compound Name (CAS No.) Substituent Features Hypothesized Properties/Bioactivity References
Target Compound 2-(Furan-2-yl)-2-methoxyethylamine Potential balanced solubility/permeability; unconfirmed bioactivity -
5-Bromo-N-[(2-methoxyphenyl)carbamothioyl]furan-2-carboxamide (536722-69-7) Thiourea-linked 2-methoxyphenyl group Increased hydrogen-bonding capacity; possible cytotoxicity or enzyme inhibition
5-Bromo-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)furan-2-carboxamide (362481-75-2) Benzothiophene substituent with cyano group Enhanced lipophilicity; potential CNS activity due to benzothiophene
5-Bromo-N-(3-chloro-4-morpholin-4-ylphenyl)furan-2-carboxamide (346455-63-8) Morpholine ring and chloro substituent Improved solubility (morpholine); potential kinase or HDAC inhibition
5-Bromo-N-(2-isopropylphenyl)furan-2-carboxamide (314055-67-9) Lipophilic isopropylphenyl group Increased membrane permeability; possible anticancer/antifungal activity
5-Bromo-N-[3-chloro-4-(difluoromethoxy)phenyl]furan-2-carboxamide (730986-76-2) Difluoromethoxy group Enhanced metabolic stability; potential antimicrobial activity

Physicochemical and Pharmacokinetic Properties

  • Solubility : The methoxyethyl group in the target compound may enhance water solubility compared to lipophilic analogues (e.g., CAS 314055-67-9) but less than morpholine-containing derivatives .
  • Lipophilicity (LogP) : Estimated LogP values (calculated using substituent contributions) suggest moderate lipophilicity (LogP ~2.5–3.5), balancing membrane permeability and solubility.
  • Metabolic Stability : The absence of reactive groups (e.g., difluoromethoxy in CAS 730986-76-2) implies slower hepatic metabolism compared to halogen-rich analogues .

Biological Activity

5-bromo-N-[2-(furan-2-yl)-2-methoxyethyl]furan-2-carboxamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound's chemical formula is C8H10BrNO3C_8H_{10}BrNO_3, with a molecular weight of approximately 248.07 g/mol. The structural characteristics include a bromine atom at the 5-position of the furan ring and an N-(2-methoxyethyl) substituent, which are critical for its biological activity.

Property Value
Molecular FormulaC8H10BrNO3
Molecular Weight248.07 g/mol
Density1.475 g/cm³
Boiling Point336.1 °C
Melting PointNot Available

Synthesis

The synthesis of this compound typically involves:

  • Bromination : Furan-2-carboxamide is treated with bromine in a solvent such as acetic acid.
  • N-Alkylation : The brominated intermediate is reacted with 2-methoxyethylamine under basic conditions.

This synthetic route allows for the efficient production of the compound, which is essential for subsequent biological evaluations.

Antimicrobial Properties

Studies have indicated that compounds containing furan moieties exhibit significant antimicrobial activity. For example, derivatives of furan have shown effectiveness against various bacterial strains and fungi due to their ability to disrupt cellular processes.

  • Case Study : A study demonstrated that a related furan derivative exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating potential as an antimicrobial agent .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes, which is a common mechanism for many therapeutic agents.

  • Mechanism : The bromine atom and carboxamide group enhance binding affinity to target enzymes, leading to inhibition of their activity. This has been particularly studied in the context of enzymes involved in metabolic pathways.

Anti-inflammatory Activity

Research has suggested that furan derivatives may possess anti-inflammatory properties. The ability to modulate inflammatory pathways makes these compounds valuable in treating conditions characterized by excessive inflammation.

  • Research Findings : In vitro studies reported that furan derivatives reduced the production of pro-inflammatory cytokines, highlighting their potential therapeutic role .

The biological activity of this compound can be attributed to:

  • Target Interaction : The compound interacts with specific molecular targets such as enzymes or receptors.
  • Structural Similarity : Its structural resemblance to naturally occurring biologically active molecules facilitates its binding to these targets.
  • Modulation of Signaling Pathways : By inhibiting or activating certain pathways, the compound can exert therapeutic effects.

Comparative Analysis

When compared to similar compounds, this compound exhibits unique properties due to its specific substitution pattern. This can result in different reactivity profiles and biological activities.

Compound Biological Activity
5-bromo-N-(5-methyl-1,3-thiazol-2-yl)furan-2-carboxamideModerate antimicrobial activity
5-bromo-N-(2-methoxyethyl)furan-2-carboxamideHigh enzyme inhibition potential

Q & A

Q. What are the recommended synthetic routes for 5-bromo-N-[2-(furan-2-yl)-2-methoxyethyl]furan-2-carboxamide, and how can purity be optimized?

  • Methodological Answer : Synthesis typically involves coupling 5-bromo-furan-2-carboxylic acid with 2-(furan-2-yl)-2-methoxyethylamine. Activation of the carboxylic acid (e.g., via acid chloride formation or using coupling agents like EDCl/HOBt) is critical. For example, describes similar amide bond formation under reflux with 1,4-dioxane, followed by recrystallization . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (chloroform/methanol) is recommended to achieve >95% purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • 1H/13C NMR : Identify furan protons (δ 6.2–7.4 ppm), methoxy groups (δ ~3.3 ppm), and amide NH (δ ~8.5 ppm). The bromo group causes deshielding in adjacent protons .
  • HRMS : Confirm molecular formula (C12H11BrN2O4, exact mass ~343.0 g/mol) with isotopic peaks for bromine .
  • X-ray crystallography : Resolve stereochemistry and confirm bond angles, particularly around the methoxyethyl group .

Q. What preliminary biological assays are suitable for screening its activity?

  • Methodological Answer :
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 μM .
  • Enzyme inhibition : Screen against kinases (e.g., EGFR) or inflammatory targets (COX-2) via fluorescence-based assays .
  • Antimicrobial activity : Test against Gram-positive/negative bacteria (MIC determination via broth dilution) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

  • Methodological Answer :
  • Substituent variation : Replace the bromo group with chloro, methyl, or methoxy groups to assess electronic effects ( highlights trifluoromethyl groups enhancing activity) .
  • Backbone modification : Compare with analogs lacking the methoxyethyl group (e.g., N-alkyl vs. N-aryl carboxamides) to evaluate steric and solubility impacts .
  • Computational modeling : Use docking studies (AutoDock Vina) to predict binding modes to targets like TRPM8 ion channels .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer :
  • Purity validation : Reanalyze compound batches via HPLC to rule out degradation (e.g., bromo group hydrolysis under acidic conditions) .
  • Assay standardization : Replicate studies using identical cell lines (e.g., HT-29 vs. HepG2) and incubation times .
  • Metabolite profiling : Use LC-MS to identify active metabolites that may contribute to discrepancies .

Q. How can the compound’s mechanism of action be elucidated at the molecular level?

  • Methodological Answer :
  • Surface plasmon resonance (SPR) : Measure real-time binding kinetics to purified enzymes/receptors .
  • Cryo-EM/X-ray crystallography : Resolve compound-target complexes (e.g., with kinases or ion channels) .
  • Transcriptomic profiling : Perform RNA-seq on treated cells to identify dysregulated pathways .

Q. What advanced synthetic methodologies improve yield and scalability?

  • Methodological Answer :
  • Flow chemistry : Optimize reaction parameters (residence time, temperature) for continuous synthesis of intermediates .
  • Microwave-assisted synthesis : Accelerate amide coupling steps (e.g., 30 minutes vs. 18 hours under conventional heating) .
  • Green chemistry : Replace dichloromethane with cyclopentyl methyl ether (CPME) for solvent sustainability .

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